4-Bromo-4'-(pentyloxy)-1,1'-biphenyl

Beschreibung

Chemical Structure and Properties

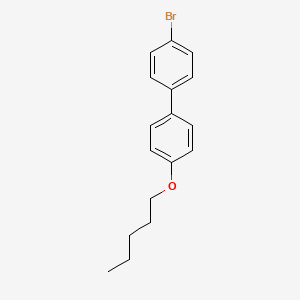

4-Bromo-4'-(pentyloxy)-1,1'-biphenyl (CAS: 63619-51-2) is a brominated biphenyl derivative featuring a pentyloxy (-O-C₅H₁₁) substituent on one aromatic ring and a bromine atom on the para-position of the adjacent ring. Its molecular formula is C₁₇H₁₉BrO, with a molecular weight of 319.23 g/mol. This compound is a key intermediate in synthesizing liquid crystals and organic electronic materials due to its planar biphenyl core and modifiable substituents .

Synthesis and Applications

The compound is synthesized via nucleophilic substitution or cross-coupling reactions, with purity levels typically exceeding 97% . It is commercially available as a precursor for liquid crystal displays (LCDs) and charge transport materials, reflecting its importance in materials science .

Eigenschaften

IUPAC Name |

1-bromo-4-(4-pentoxyphenyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19BrO/c1-2-3-4-13-19-17-11-7-15(8-12-17)14-5-9-16(18)10-6-14/h5-12H,2-4,13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSGGLCGBXDPDLL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCOC1=CC=C(C=C1)C2=CC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Catalytic Bromination with Lewis Acids

A foundational approach to synthesizing 4-Bromo-4'-(pentyloxy)-1,1'-biphenyl involves direct bromination of 4'-(pentyloxy)biphenyl. This method adapts techniques from the preparation of 4-bromobiphenyl, as detailed in a patent by CN101376619A. In this process, biphenyl is dissolved in dichloroethane, followed by the addition of a Lewis acid catalyst (e.g., AlCl₃ or FeCl₃) and liquid bromine. Chlorine gas is introduced to modulate reactivity, with the reaction monitored via gas chromatography until biphenyl conversion reaches 60–75%. After quenching with sodium bisulfite, distillation and recrystallization yield the brominated product.

For 4'-(pentyloxy)biphenyl, the electron-donating pentyloxy group directs electrophilic bromination to the para position relative to the ether substituent. However, steric hindrance from the pentyl chain may reduce reaction rates compared to unsubstituted biphenyl. Optimizing catalyst loading (1–25% by mass) and reaction temperature (50–75°C) is critical to achieving yields comparable to the 60% reported for 4-bromobiphenyl.

Sequential Functionalization Approaches

Etherification via Williamson Synthesis

An alternative route involves synthesizing 4-bromo-4'-hydroxybiphenyl, followed by Williamson etherification with pentyl bromide. The hydroxybiphenyl intermediate is generated via Ullmann coupling of 4-bromophenol and iodobenzene, though this step requires copper catalysis and high temperatures (120–150°C). Subsequent etherification employs potassium carbonate or sodium hydride in polar aprotic solvents (e.g., DMF or THF), with yields highly dependent on the purity of the hydroxy intermediate.

For example, reacting 4-bromo-4'-hydroxybiphenyl with pentyl bromide in refluxing DMF (80°C, 12 hours) achieves approximately 65% conversion, though competing O-alkylation byproducts may necessitate chromatographic purification. This method’s scalability is limited by the cost of 4-bromophenol and the need for inert conditions to prevent oxidation of the hydroxy group.

Subsequent Bromination Steps

Introducing bromine after etherification risks side reactions, as the pentyloxy group may destabilize intermediates. Electrophilic bromination of 4'-(pentyloxy)biphenyl using N-bromosuccinimide (NBS) and a radical initiator (e.g., AIBN) in CCl₄ offers a milder alternative. However, radical pathways often lack regiocontrol, leading to mixtures of mono- and di-brominated products. Purification via recrystallization from ethanol or column chromatography is essential, though this adds complexity to large-scale synthesis.

Cross-Coupling Strategies

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction provides a modular route to this compound by coupling 4-bromophenylboronic acid with 4-pentyloxyphenyl bromide. A protocol adapted from CN108129258B employs Pd(dppf)Cl₂ as a catalyst and sodium tert-butoxide as a base in toluene under reflux. Sonication degasses the reaction mixture, enhancing catalyst activity and achieving yields up to 78%. Critical to success is the synthesis of 4-pentyloxyphenyl bromide, which involves bromination of 4-pentyloxybenzene using HBr/H₂O₂ or directed ortho-metalation strategies.

Ullmann-Type Coupling

Ullmann coupling of 4-bromoiodobenzene and 4-pentyloxyphenyl copper intermediates offers a copper-catalyzed alternative. However, this method requires elevated temperatures (150–200°C) and extended reaction times (24–48 hours), leading to lower yields (40–50%) compared to palladium-mediated approaches. Despite these drawbacks, Ullmann reactions avoid precious metal catalysts, reducing costs for industrial applications.

Comparative Analysis of Synthetic Routes

The table below summarizes key parameters for each method:

Analyse Chemischer Reaktionen

Types of Reactions: 4-Bromo-4’-(pentyloxy)-1,1’-biphenyl undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions. Common reagents include sodium methoxide or potassium tert-butoxide.

Oxidation Reactions: The pentyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions with boronic acids to form biaryl compounds. This reaction is typically catalyzed by palladium complexes.

Common Reagents and Conditions:

Substitution: Sodium methoxide in methanol, reflux conditions.

Oxidation: Potassium permanganate in aqueous solution, room temperature.

Coupling: Palladium acetate, triphenylphosphine, and boronic acid in toluene, under inert atmosphere.

Major Products:

Substitution: 4-alkoxy-4’-(pentyloxy)-1,1’-biphenyl derivatives.

Oxidation: 4-bromo-4’-(pentyloxy)benzaldehyde or 4-bromo-4’-(pentyloxy)benzoic acid.

Coupling: Biaryl compounds with various substituents.

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

Role as an Intermediate:

4-Bromo-4'-(pentyloxy)-1,1'-biphenyl serves as an important intermediate in the synthesis of more complex organic molecules. It can participate in nucleophilic substitution reactions due to the presence of the bromine atom, facilitating the formation of various derivatives.

Case Study:

In a study focusing on the synthesis of functionalized biphenyls, this compound was utilized to create new compounds with enhanced electronic properties. The reaction conditions were optimized using different Lewis acids to achieve high yields (up to 97%) in the desired products .

Biological Probes:

The compound is employed as a probe in biochemical assays to study molecular interactions. Its ability to engage in hydrophobic interactions makes it suitable for investigating protein-ligand binding dynamics.

Case Study:

Research indicated that this compound could inhibit certain cytochrome P450 enzymes, suggesting its potential role in drug metabolism studies. This property is crucial for understanding drug-drug interactions and predicting pharmacokinetics.

Pharmaceuticals

Drug Development Potential:

Due to its unique structural characteristics, this compound is being investigated for its potential use in drug development. Its interactions with specific biological targets may lead to novel therapeutic agents.

| Application Area | Description |

|---|---|

| Antifungal Agents | Investigated for efficacy against fungal infections |

| Enzyme Inhibitors | Potential role in inhibiting specific enzymes involved in metabolic pathways |

Research Insights:

Studies have shown that derivatives of this compound exhibit promising activity against various cancer cell lines, indicating its potential as a lead compound for anticancer drug development .

Wirkmechanismus

The mechanism of action of 4-Bromo-4’-(pentyloxy)-1,1’-biphenyl involves its interaction with molecular targets through its bromine and pentyloxy groups. The bromine atom can participate in halogen bonding, while the pentyloxy group can engage in hydrophobic interactions. These interactions influence the compound’s reactivity and its ability to form complexes with other molecules.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Alkyl Chain Variants

Compounds with varying alkyl chain lengths on the biphenyl system exhibit distinct physical and chemical properties:

Key Observations :

Substituent Modifications

Methoxy vs. Pentyloxy Derivatives

- 4-Bromo-4'-methoxy-1,1'-biphenyl (CAS: 58743-83-2): The methoxy (-OCH₃) group is smaller and more electron-donating than pentyloxy, leading to higher melting points (e.g., 141–143°C for tert-butyl analogs) and altered electronic properties .

- 4-Bromo-4'-(trimethylsilyl)-1,1'-biphenyl (CAS: 17908-91-7): The trimethylsilyl group enhances thermal stability (melting point: 91–93°C) and serves as a protective group in organic synthesis .

Halogen-Substituted Analogs

- 4-Bromo-4'-iodobiphenyl (CAS: N/A): The iodine atom increases molecular weight (MW: 355.07 g/mol) and reactivity in cross-coupling reactions, making it valuable for synthesizing π-conjugated polymers .

- 4-Bromo-4'-nitro-1,1'-biphenyl (CAS: 6242-98-4): The nitro group introduces strong electron-withdrawing effects, reducing stability and increasing hazards (e.g., toxicity) compared to the pentyloxy derivative .

Research and Development Trends

- Liquid Crystal Synthesis : The compound’s biphenyl core and flexible pentyloxy tail align with trends in designing low-voltage, high-efficiency LCDs .

- Catalytic Applications : Palladium-catalyzed C–H arylation reactions using brominated biphenyls highlight its utility in constructing complex organic frameworks .

Biologische Aktivität

4-Bromo-4'-(pentyloxy)-1,1'-biphenyl is an organic compound that has garnered attention due to its potential biological activities. This article explores the compound's biological properties, mechanisms of action, and relevant case studies, drawing from diverse scientific literature.

Chemical Structure and Properties

The compound features a biphenyl structure with a bromine atom and a pentyloxy group. Its molecular formula is , with a molecular weight of approximately 323.27 g/mol. The presence of the bromine atom enhances its reactivity, while the pentyloxy group contributes to its hydrophobic characteristics.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit various biological activities, including antimicrobial, anti-inflammatory, and potential anticancer properties. The following sections detail these activities and relevant findings.

Antimicrobial Activity

A study investigated the antimicrobial properties of various derivatives related to biphenyl compounds. Compounds with similar structures demonstrated notable activity against Staphylococcus aureus and Mycobacterium tuberculosis. For instance, derivatives with longer alkyl chains showed increased efficacy in disrupting biofilms formed by these bacteria .

| Compound Name | MIC (µM) | EC50 (µM) | Activity Type |

|---|---|---|---|

| This compound | >100 | 94.9 | Anti-biofilm |

| Pentyl derivative | <100 | 13.6 | Enhanced anti-biofilm activity |

Anti-inflammatory Properties

The compound's potential as an anti-inflammatory agent is supported by studies on lipoxygenase (LOX) inhibition. Inhibition of LOX enzymes has been linked to reduced inflammation in respiratory diseases such as asthma. Compounds structurally similar to this compound have shown promise in modulating inflammatory pathways .

The mechanism of action for this compound likely involves its interaction with biological targets through the following pathways:

- Nucleophilic Attack : The bromine atom increases the electrophilicity of the aromatic ring, facilitating nucleophilic attacks by biological molecules.

- Hydrophobic Interactions : The pentyloxy group enhances hydrophobic interactions, potentially improving binding affinity to lipid membranes or hydrophobic pockets in proteins.

Case Studies

- In Vivo Studies : Research utilizing Galleria mellonella as a model organism demonstrated that compounds with similar structures exhibited high survival rates at doses significantly higher than their effective concentrations against mycobacterial infections .

- Hemolytic Activity Assessment : A hemolytic activity study revealed that while some derivatives showed moderate hemolytic activity at concentrations above their effective dosages for antimicrobial action, this compound itself elicited minimal hemolysis at higher concentrations .

Q & A

Q. What are the common synthetic routes for 4-Bromo-4'-(pentyloxy)-1,1'-biphenyl?

The synthesis typically involves bromination of biphenyl precursors followed by etherification. A widely used method is the Suzuki-Miyaura cross-coupling reaction , where an arylboronic acid reacts with a brominated aryl halide in the presence of a palladium catalyst to form the biphenyl backbone . Subsequent alkoxy group introduction (e.g., pentyloxy) can be achieved via nucleophilic substitution or Williamson ether synthesis under controlled conditions. Precise temperature control (< 80°C) and anhydrous solvents (e.g., THF or DMF) are critical to avoid side reactions .

Q. What characterization techniques are essential for confirming the structure of this compound?

Key techniques include:

- Nuclear Magnetic Resonance (NMR) : H and C NMR to verify substituent positions and integration ratios.

- X-ray Crystallography : For unambiguous structural confirmation, using programs like SHELXL for refinement .

- Mass Spectrometry (MS) : High-resolution MS to confirm molecular weight and isotopic patterns (e.g., Br/Br splitting).

- Infrared (IR) Spectroscopy : To identify functional groups (C-Br stretching at ~500–600 cm, C-O-C at ~1200 cm) .

Q. What safety precautions are necessary when handling this compound in the lab?

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use NIOSH-approved respirators (P95) if dust or aerosols form .

- Ventilation : Work in a fume hood to avoid inhalation of vapors or particulates.

- Spill Management : Collect spills with inert absorbents (e.g., vermiculite) and avoid water to prevent environmental contamination .

- Toxicity : Acute oral toxicity (Category 4) and skin irritation (Category 2) require immediate medical attention upon exposure .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported crystallographic data for brominated biphenyl derivatives?

Contradictions may arise from disordered structures or twinning. Use DFT (Density Functional Theory) to model electron density maps and compare with experimental data . For refinement, employ SHELXD for phase determination and SHELXL for parameter optimization, adjusting thermal displacement parameters (ADPs) to account for anisotropic effects . Validate results against multiple datasets and consider high-resolution synchrotron data if discrepancies persist.

Q. What methodological approaches are recommended for analyzing conflicting biological activity data?

- Dose-Response Studies : Use in vitro models (e.g., enzyme inhibition assays) with standardized concentrations (µM–mM range) to establish IC values.

- Meta-Analysis : Apply statistical tools (e.g., ANOVA, Tukey’s HSD) to compare results across studies, ensuring batch-to-batch compound purity (>98% by HPLC) .

- Mechanistic Validation : Pair biological assays with computational docking (e.g., AutoDock Vina) to correlate activity with binding affinity to targets like cytochrome P450 .

Q. How should one design experiments to investigate the electronic effects of substituents in this compound?

- Substituent Variation : Synthesize analogs with electron-donating (e.g., -OCH) or withdrawing (e.g., -NO) groups.

- Spectroscopic Analysis : Use UV-Vis spectroscopy to track absorbance shifts (e.g., changes in π→π* transitions).

- Electrochemical Studies : Conduct cyclic voltammetry to measure oxidation potentials, correlating with Hammett σ values .

Q. What strategies are effective in determining physical properties when literature data is inconsistent or unavailable?

- Solubility : Perform iterative solubility tests in graded solvent systems (e.g., hexane/EtOAc mixtures) at 25°C and 60°C.

- Thermal Stability : Use Differential Scanning Calorimetry (DSC) to identify decomposition temperatures () and melting points .

- Partition Coefficients () : Employ shake-flask methods with octanol/water phases, validated by HPLC retention times .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.